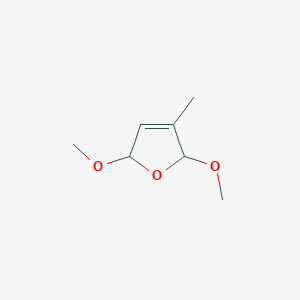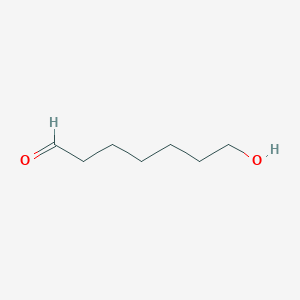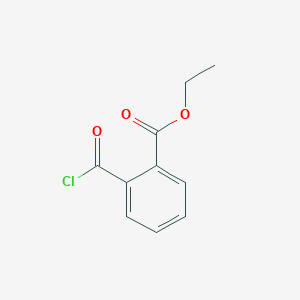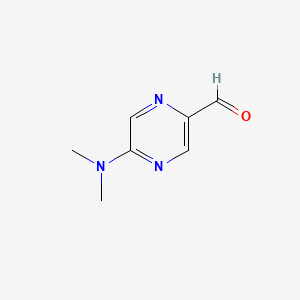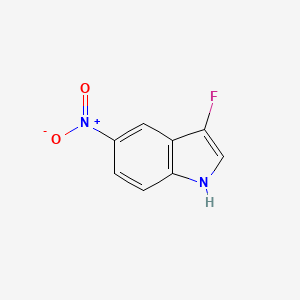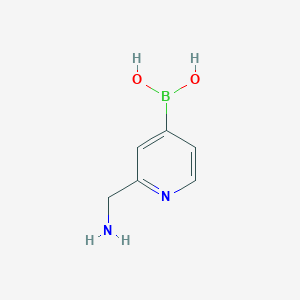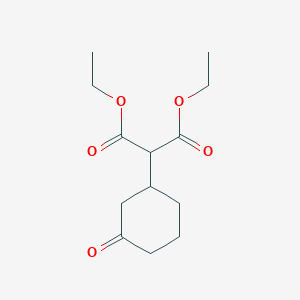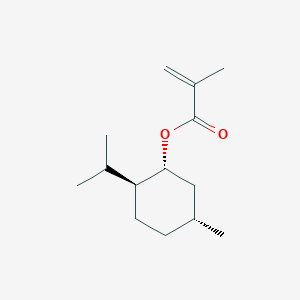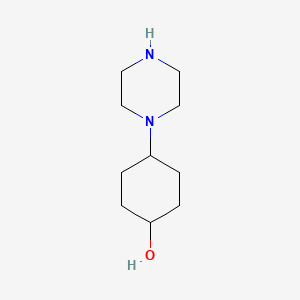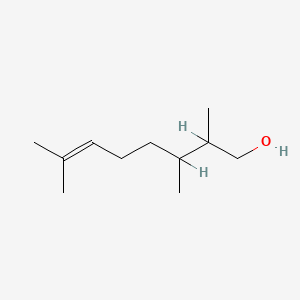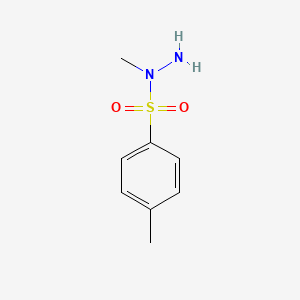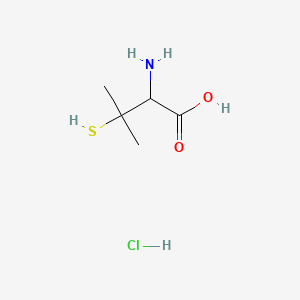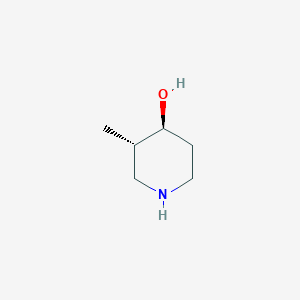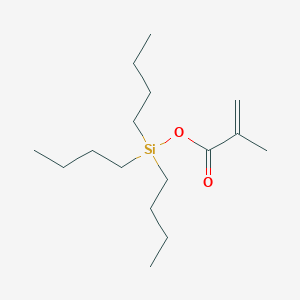
Tributylsilyl methacrylate
Übersicht
Beschreibung
Tributylsilyl methacrylate is a functional monomer used in polymer chemistry. It contains both a methacrylate group (which can undergo radical polymerization) and a tributylsilyl group (which imparts specific properties). The tributylsilyl moiety provides protection during synthesis and can be selectively removed afterward.
Synthesis Analysis
TBSiMA can be synthesized through radical ring-opening polymerization . It is copolymerized with other monomers, such as 2-methylene-1,3-dioxepane (MDO), to form copolymers with varying properties. The kinetics of polymerization show that TBSiMA reacts in a near-linear manner during the early stages, and its consumption is faster than MDO.
Molecular Structure Analysis
The molecular structure of TBSiMA consists of a methacrylate group (CH₂=C(CH₃)COO-) and a tributylsilyl group (Bu₃Si-). The silyl group provides steric hindrance and can be selectively hydrolyzed.
Chemical Reactions Analysis
TBSiMA participates in various chemical reactions:
- Polymerization : Radical polymerization with other monomers.
- Hydrolysis : The silyl ester side groups are prone to hydrolysis, especially in contact with artificial seawater (ASW). This leads to a decrease in water contact angle and affects the hydrophilicity of polymer films.
Physical And Chemical Properties Analysis
- Hydrolysis Rate : TBSiMA-containing copolymers exhibit faster hydrolysis rates compared to other silyl methacrylates.
- Water Absorption : Copolymers with TBSiMA have higher water uptake.
- Degradation : TBSiMA-based copolymers experience significant molar mass decline due to cleavage of main-chain ester bonds during immersion in ASW.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Characterization
Tributylsilyl methacrylate plays a significant role in polymer chemistry. For instance, in the study of group transfer polymerization of alkyl methacrylates using hydrosilane and tris(pentafluorophenyl)borane as the new initiation system, tributylsilane was used for producing well-defined polymers with predictable molar masses and low polydispersity (Chen et al., 2015). Additionally, triblock copolymers synthesized via atom transfer radical polymerizations for pH- and temperature-responsive hydrogels also underscore the versatility of methacrylate compounds in creating smart materials (Xu, Kang, & Neoh, 2006).
Application in Chromatographic Separation
The optimization of the microscopic morphology of a methacrylate monolith for chromatographic separation of radionuclides in nitric acid media is another area of application. This involves the systematic study of the synthesis of the polymeric porous monolith poly(ethylene glycol dimethacrylate-co-allyl methacrylate) used as solid-phase support (Losno et al., 2018).
Antifouling Coating Development
In the development of antifouling coatings, the cross-linked terpolymer chains made of methyl methacrylate, tributylsilyl methacrylate, and acrylic acid were examined. These coatings, due to their specific properties, find applications in marine environments and other areas where biofouling prevention is critical (Hong et al., 2013).
Biomedical Applications
The hydrophobic modification of sodium alginate by coupling of polybutyl methacrylate onto alginate for drug controlled release highlights the potential biomedical applications of methacrylate derivatives. This modification enhanced the hydrophobicity of alginate, making it suitable for controlled drug delivery (Yao et al., 2010).
Safety And Hazards
TBSiMA is generally safe to handle under standard laboratory conditions. However, precautions should be taken during synthesis and handling of reactive intermediates. Consult safety data sheets for specific guidelines.
Zukünftige Richtungen
Future research could explore:
- Tailoring Properties : Further tuning the hydrolysis rate and other properties by modifying the silyl ester groups.
- Applications : Investigating applications of TBSiMA-based copolymers in coatings, adhesives, or biomedical materials.
Eigenschaften
IUPAC Name |
tributylsilyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2Si/c1-6-9-12-19(13-10-7-2,14-11-8-3)18-16(17)15(4)5/h4,6-14H2,1-3,5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAZWKYSTGLBSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](CCCC)(CCCC)OC(=O)C(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tributylsilyl methacrylate | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

